REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[C:10]([C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[C:17](=[O:18])[O:16][CH2:15]2)#[N:11].[NH4+].[Cl-]>O1CCCC1.COCCOC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]([C:19]2[CH:20]=[CH:21][C:12]([C:10]#[N:11])=[CH:13][C:14]=2[CH2:15][OH:16])=[O:18])=[CH:4][CH:3]=1 |f:2.3|
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)[Mg]Br
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C2COC(=O)C2=CC1
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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390 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
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Quantity
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1 L
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
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After stirring for 30 minutes at −10° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the cold reaction mixture
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with 300 ml of tetrahydrofuran
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Type
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CUSTOM
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Details
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volatiles are removed under reduced pressure at 45° C
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Type
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DISSOLUTION
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Details
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The residue is dissolved in a mixture of 1000 mL of CH2Cl2 and 200 ml of water containing 2.5 g of sodium carbonate (pH of 9)
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase is dried with 40 g of sodium carbonate
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Type
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ADDITION
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Details
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The dry CH2Cl2 solution is treated with 6 g of charcoal
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Type
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STIRRING
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Details
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stirred for 10 minutes
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Duration
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10 min
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Type
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CUSTOM
|
Details
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the charcoal is removed by filtration
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Type
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WASH
|
Details
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The filter cake is washed with 50 mL of CH2Cl2
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Type
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WASH
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Details
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Filtrate and washing liquid
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Type
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CUSTOM
|
Details
|
the solvent is removed under reduced pressure
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Type
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ADDITION
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Details
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300 mL of diisopropylether are added to the residue
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Type
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STIRRING
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Details
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After stirring for 1 hour at 22° C. the crystal suspension
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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is cooled to 0° C.
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Type
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STIRRING
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Details
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stirred for another two hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
cooled to −10° C.
|
Type
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STIRRING
|
Details
|
stirred for 14 hours
|
Duration
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14 h
|
Type
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CUSTOM
|
Details
|
The product is isolated by filtration
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Type
|
WASH
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Details
|
washed with 40 mL of chilled diisopropylether, 80 mL of a 1:1 mixture of diisopropylether/cyclohexane and 80 mL of cyclohexane
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Type
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CUSTOM
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Details
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After drying for 3 hours at 50° C. in vacuo 83.0 g (86.2% of theory, purity (HPLC): 99.8 area %) white
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Duration
|
3 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
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FC1=CC=C(C(=O)C2=C(C=C(C#N)C=C2)CO)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |